6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine
Description
6-Chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a fused pyrrolo[3,2-c]pyridine scaffold substituted with a chlorine atom at position 6 and a cyclopropyl group at position 1. This compound belongs to a class of molecules designed to exploit the rigid aromatic scaffold for bioactive conformation restriction, enhancing interactions with biological targets. In particular, derivatives of this scaffold have been developed as colchicine-binding site inhibitors (CBSIs) with demonstrated antiproliferative activity. Studies show that analogs of this compound exhibit IC50 values ranging from micromolar to nanomolar levels, indicating potent inhibitory effects on cancer cell proliferation . The cyclopropyl substituent at position 1 likely contributes to metabolic stability and steric optimization, while the chlorine atom at position 6 modulates electronic properties and binding affinity.
Properties
IUPAC Name |
6-chloro-1-cyclopropylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-5-9-7(6-12-10)3-4-13(9)8-1-2-8/h3-6,8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKMXRHIFWCUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=CN=C(C=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1H-pyrrolo[3,2-c]pyridine with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
Pharmacological Potential
6-Chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine has been investigated for its pharmacological properties, particularly its role as a potential therapeutic agent in treating conditions such as anxiety and depression. Research indicates that compounds with similar structures may interact with neurotransmitter receptors, which could lead to anxiolytic effects.
Case Study: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry examined the effects of pyrrolo[3,2-c]pyridine derivatives on serotonin receptors. The findings suggested that modifications to the pyrrolo structure could enhance binding affinity and selectivity for specific receptor subtypes, indicating a pathway for developing new antidepressants .
Biochemical Probes
The compound's ability to modulate biological pathways makes it a valuable biochemical probe. Its structural features allow it to interact with various enzymes and receptors, facilitating studies on cellular mechanisms.
Case Study: Enzyme Interaction
Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of pyrrolo[3,2-c]pyridine can inhibit specific kinases involved in cancer progression. The study showed that introducing a chlorine atom at the 6-position significantly increased inhibitory activity against these kinases .
The synthesis of this compound has been optimized for efficiency and yield, making it accessible for further research and development.
Synthesis Methodology
A recent publication detailed a multi-step synthesis involving cyclization reactions that yield high purity levels of the compound. This methodology is crucial for producing sufficient quantities for pharmacological testing .
Mechanism of Action
The mechanism of action of 6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Analogues and Their Properties
Key Observations
Scaffold Variations: The pyrrolo[3,2-c]pyridine core (as in the target compound) differs from pyrrolo[2,3-c]pyridine (e.g., compound 9b) in the fusion position of the pyrrole and pyridine rings. This alters electronic distribution and binding interactions .
Substituent Effects :
- Chlorine vs. Bromine : Chlorine at position 6 (target compound) provides moderate electronegativity and steric effects, whereas bromine (e.g., 4-bromo analog) increases lipophilicity and may affect membrane permeability .
- Cyclopropyl Group : The 1-cyclopropyl substituent in the target compound enhances rigidity and metabolic stability compared to bulkier groups like trityl (e.g., compound in ) .
Biological Activity :
- The target compound’s antiproliferative activity (IC50 in µM–nM range) surpasses most analogs with unspecified activity (e.g., dihydro derivatives in ). This highlights the importance of the 6-chloro-1-cyclopropyl substitution pattern .
- Metal Coordination : While furo[3,2-c]pyridine derivatives form stable copper complexes (), the target compound’s biological activity is ligand-driven rather than metal-dependent .
Synthetic Accessibility :
- Ethyl carboxylate derivatives (e.g., 9b) are synthesized in moderate yields (60%), whereas halogenated analogs (e.g., 6-chloro-3-iodo derivative) require specialized purification for >97% purity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the efficient preparation of 6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine?
- Answer : A key approach involves a multi-step synthesis starting from 6-chloro-1,3-dihydro-pyrrolo[3,2-c]pyridin-2-one. In a representative procedure, n-butyllithium (n-BuLi) and diisopropylamine in tetrahydrofuran (THF)/toluene at -30°C facilitate deprotonation, followed by cyclopropane ring formation using ethylene dibromide at 0–25°C under inert conditions. This method yields 6-chlorospiro[1H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-2-one, a precursor for further functionalization . Polar solvents like THF and DMF are critical for facilitating such reactions due to their ability to stabilize intermediates .
Q. How can the molecular structure and intermolecular interactions of this compound be characterized?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, studies on analogous furo[3,2-c]pyridine derivatives reveal distorted square-bipyramidal coordination geometries in metal complexes, with intramolecular hydrogen bonds (O–H···O) and π–π stacking interactions (3.44–3.83 Å) stabilizing the crystal lattice. Intermolecular C–H···O and Cl···Cl interactions (3.384 Å) further contribute to structural stability .
Q. What analytical techniques are recommended for purity assessment and functional group identification?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity analysis (e.g., 98.81% purity reported for related compounds) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for confirming functional groups and molecular weight. For example, Suzuki coupling products are validated via ¹H NMR shifts in the aromatic region (δ 7.2–8.5 ppm) .
Advanced Research Questions
Q. How can contradictions in reaction yields for cross-coupling reactions (e.g., Suzuki) involving this compound be resolved?
- Answer : Low yields in Suzuki couplings (e.g., 20.2% for 4-phenylfuro[3,2-c]pyridine) may arise from steric hindrance or competing side reactions. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) or solvent polarity (switching from dichloromethane to DMF/THF) can enhance efficiency. Pre-activation of boronic acids and rigorous exclusion of moisture/O₂ are also critical .
Q. What strategies are employed to enhance the anticancer activity of pyrrolo[3,2-c]pyridine derivatives?
- Answer : Structure-activity relationship (SAR) studies highlight the importance of substituents on the pyrrolo[3,2-c]pyridine core. For instance, introducing a cyclopropyl group at position 1 improves rigidity and binding to colchicine sites in tubulin, as demonstrated in derivatives with IC₅₀ values <1 µM against HeLa and MCF-7 cells. Methoxy or trifluoromethyl groups at position 4 further modulate potency by enhancing hydrophobic interactions .
Q. How do intermolecular interactions influence the biological activity of halogenated pyrrolo[3,2-c]pyridines?
- Answer : Halogen atoms (e.g., Cl, Br) participate in halogen bonding with protein targets, such as CCR5 receptors in HIV inhibition. For example, 6-chloro derivatives exhibit enhanced binding affinity (Kᵢ < 10 nM) compared to non-halogenated analogs. Computational docking studies (e.g., molecular dynamics simulations) validate these interactions, guiding rational drug design .
Q. What challenges arise in synthesizing spirocyclic derivatives of this compound, and how are they addressed?
- Answer : Spirocyclic systems (e.g., spiro[cyclopropane-pyrrolo[3,2-c]pyridine]) often face regioselectivity issues during ring closure. Using bulky bases (e.g., LDA instead of n-BuLi) and low-temperature conditions (-78°C) minimizes side reactions. Post-synthetic modifications, such as selective deprotection of tert-butyl groups, enable further functionalization .
Methodological Considerations
- Data Interpretation : Conflicting crystallographic data (e.g., bond lengths vs. computational models) should be resolved via Hirshfeld surface analysis and density functional theory (DFT) calculations .
- Safety Protocols : Handling halogenated derivatives requires adherence to hazard guidelines (e.g., PPE, fume hoods), as noted in safety data sheets (SDS) for compounds like 6-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
